2-乙炔基异烟酸甲酯

描述

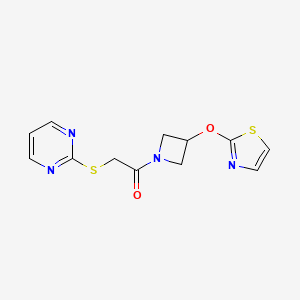

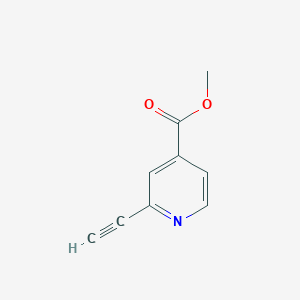

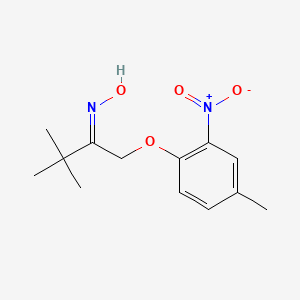

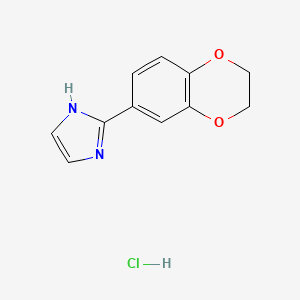

Methyl 2-ethynylisonicotinate is a chemical compound with the molecular formula C9H7NO2 . It is a white to off-white solid .

Synthesis Analysis

The synthesis of Methyl 2-ethynylisonicotinate involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 20℃ for 1 hour, followed by a reaction with sodium hydrogencarbonate in ethyl acetate .Molecular Structure Analysis

The InChI code for Methyl 2-ethynylisonicotinate is 1S/C9H7NO2/c1-3-8-6-7 (4-5-10-8)9 (11)12-2/h1,4-6H,2H3 . The molecular weight is 161.16 .Physical And Chemical Properties Analysis

Methyl 2-ethynylisonicotinate is a white to off-white solid . It has a molecular weight of 161.16 . The storage temperature is recommended to be at refrigerator level .科学研究应用

甲基营养和生物技术应用:本文讨论了甲基营养,即利用甲醇等一碳化合物作为碳和能源的能力,重点关注外生甲基杆菌。它详细介绍了代谢过程和生物技术应用,包括从甲醇生成产品的系统范围研究 (Ochsner 等,2014)。

甲基营养的当前趋势:这篇综述重点介绍了甲基营养中的新兴趋势,包括镧系元素依赖性醇脱氢酶的发现和镧系元素在生物学中的作用。它讨论了在新的细菌分类单元中检测到甲基营养途径,以及好氧甲基营养菌在缺氧和厌氧环境中出现的现象,对生物技术应用具有影响 (Chistoserdova & Kalyuzhnaya,2018)。

膦催化的环化:本研究报告了一种膦催化的 [4 + 2] 环化方法,使用 2-甲基-2,3-丁二烯酸乙酯和 N-甲苯磺酰亚胺,以创建高度功能化的四氢吡啶。这在合成化学中可能具有潜在应用,可能与 2-乙炔基异烟酸甲酯等化合物有关 (Zhu 等,2003)。

2,3-丁二醇的生物生产:本文综述了 2,3-丁二醇的微生物形成,这是一种源自天然资源生物转化的化学原料。它讨论了用于生产的不同菌株、发酵条件和下游回收工艺。此背景可能与了解 2-乙炔基异烟酸甲酯等化合物的生物技术潜力有关 (Syu,2001)。

2-甲基四氢呋喃 (2-MeTHF) 在有机化学中的应用:这篇小综述重点关注 2-甲基四氢呋喃,这是一种生物质衍生的溶剂,讨论了其在合成中的性质和应用。它可以提供有关在有机化学和生物技术应用中使用类似化合物的见解 (Pace 等,2012)。

安全和危害

作用机制

Target of Action

The primary targets of Methyl 2-ethynylisonicotinate are currently unknown. The compound is a derivative of methyl nicotinate , which is known to act as a peripheral vasodilator . .

Mode of Action

It is possible that it may share some similarities with methyl nicotinate, which is known to induce vasodilation of peripheral blood capillaries . .

Biochemical Pathways

The biochemical pathways affected by Methyl 2-ethynylisonicotinate are currently unknown. Given its structural similarity to methyl nicotinate, it might be involved in pathways related to vasodilation . .

属性

IUPAC Name |

methyl 2-ethynylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTZKPJQSJWDRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-ethynylisonicotinate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)

![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)

![5-(4-tert-Butyl-phenyl)-4-(2-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2418884.png)